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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
isopropyl-2-methylaniline (CAS No. 2051-53-8), a key intermediate in various chemical

syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS), offers researchers, scientists, and drug development

professionals a detailed characterization of this compound.

Introduction
5-Isopropyl-2-methylaniline, also known as 2-amino-p-cymene, is an aromatic amine with the

molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1] Its structure, featuring a

benzene ring substituted with an amino group, a methyl group, and an isopropyl group, gives

rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control

in research and industrial applications.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 5-isopropyl-2-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.
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The ¹H NMR spectrum of 5-isopropyl-2-methylaniline exhibits distinct signals corresponding

to the aromatic, amine, isopropyl, and methyl protons. The chemical shifts (δ) are influenced by

the electronic environment of each proton. A publication reports the following partial ¹H NMR

data in CDCl₃: δ 6.98 (d, J = 7.6 Hz, 1H), 6.60 (dd, J = 7.6 Hz, 1.7 Hz, 1H).[2]

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aromatic CH 6.5 - 7.2 Multiplet -

Amine NH₂ Variable Broad Singlet -

Isopropyl CH 2.9 - 3.0 Septet ~6.9

Aromatic CH₃ ~2.2 Singlet -

Isopropyl (CH₃)₂ ~1.2 Doublet ~6.9

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the NMR instrument used.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom in 5-isopropyl-2-methylaniline gives a distinct signal. The aromatic

carbons typically resonate in the range of 115–150 ppm.[1]

Carbon Assignment Chemical Shift (δ, ppm)

Aromatic C-NH₂ (Not available)

Aromatic C-CH₃ (Not available)

Aromatic C-CH(CH₃)₂ (Not available)

Aromatic CH (Not available)

Isopropyl CH (Not available)

Aromatic CH₃ (Not available)

Isopropyl CH₃ (Not available)
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Note: Specific chemical shift assignments for ¹³C NMR were not readily available in the

searched literature.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies. The IR spectrum of 5-isopropyl-2-methylaniline
displays key absorption bands confirming its structure.

Vibrational Mode Frequency (cm⁻¹)

N-H Stretching (Primary Amine) 3300 - 3500 (two bands)[1]

Aromatic C-H Stretching > 3000[1]

Aliphatic C-H Stretching < 3000[1]

C-N Stretching (Not available)

Aromatic C=C Bending (Not available)

Note: A detailed peak list with intensities was not available in the searched literature. The NIST

WebBook contains an IR spectrum for this compound which can be consulted for more detailed

information.[3][4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 5-isopropyl-2-methylaniline, the electron ionization (EI) mass spectrum

shows a molecular ion peak ([M]⁺) corresponding to its molecular weight.
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Fragment m/z Interpretation

[M]⁺ 149 Molecular Ion[1][5]

[M-15]⁺ 134
Loss of a methyl group (CH₃)

[1][5]

[M-43]⁺ 106
Loss of an isopropyl group

(C₃H₇)[1]

119 [5]

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 5-isopropyl-2-methylaniline in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Ensure the solution is clear and free of any particulate matter.

Data Acquisition:

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

For ¹H NMR, the spectral width is set to cover the range of approximately -2 to 12 ppm. A

sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, the spectral width is set to cover the range of approximately 0 to 220 ppm. A

larger number of scans is typically required due to the lower natural abundance of the ¹³C

isotope.

The data is processed using appropriate software, including Fourier transformation, phase

correction, and baseline correction. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of liquid 5-isopropyl-2-methylaniline onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

Carefully place the sandwiched plates into the sample holder of the FT-IR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the sample holder with the prepared salt plates into the spectrometer.

Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce a small amount of the 5-isopropyl-2-methylaniline sample into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC-MS).

In the ion source, the sample is vaporized and then ionized using electron ionization (EI). A

beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, leading to

the ejection of an electron and the formation of a molecular ion ([M]⁺) and various fragment

ions.

Mass Analysis and Detection:
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The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or

magnetic sector).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The separated ions are detected, and their abundance is recorded.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of 5-
isopropyl-2-methylaniline using the described spectroscopic methods.

Structural Elucidation of 5-Isopropyl-2-methylaniline
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Caption: Workflow for Spectroscopic Structure Confirmation.

This guide serves as a valuable resource for the scientific community, providing foundational

data for the use of 5-isopropyl-2-methylaniline in further research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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